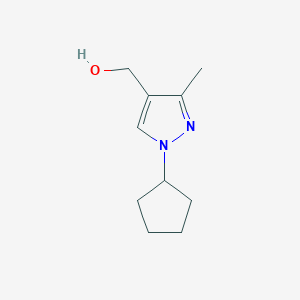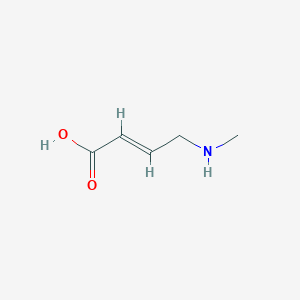
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyclopentyl group and a methyl group attached to the pyrazole ring, along with a methanol group at the 4-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol can be achieved through various synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. This reaction is typically carried out in the presence of a catalyst such as vitamin B1, which facilitates the formation of the pyrazole ring . The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the desired product .
化学反应分析
Types of Reactions
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学研究应用
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Pyrazole derivatives are explored for their therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials, such as fluorescent probes and organic nonlinear optical materials
作用机制
The mechanism of action of (1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
相似化合物的比较
Similar Compounds
(1-Cyclopentyl-1H-pyrazol-4-yl)methanol: Similar in structure but lacks the methyl group at the 3-position.
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methanamine: Contains an amine group instead of a methanol group.
(1-Methylpyrazol-4-yl)methanol: Similar structure but lacks the cyclopentyl group.
Uniqueness
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol is unique due to the presence of both a cyclopentyl group and a methyl group on the pyrazole ring, along with a methanol group at the 4-position. This unique combination of substituents imparts specific chemical and biological properties to the compound, making it a valuable scaffold for the development of new therapeutic agents and materials .
属性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
(1-cyclopentyl-3-methylpyrazol-4-yl)methanol |
InChI |
InChI=1S/C10H16N2O/c1-8-9(7-13)6-12(11-8)10-4-2-3-5-10/h6,10,13H,2-5,7H2,1H3 |
InChI 键 |
BBCORGKSFDBVBR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1CO)C2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6,8-Difluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13077108.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazinetrihydrochloride](/img/structure/B13077111.png)



![Methyl[1-(pyrimidin-2-yl)ethyl]amine](/img/structure/B13077137.png)
